molecular formula C9H9BrClFN2O B2585339 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea CAS No. 2089312-75-2

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea

Cat. No.: B2585339
CAS No.: 2089312-75-2
M. Wt: 295.54
InChI Key: VIYFIIHRZZKMDQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea is a halogenated urea derivative with the CAS Number 2089312-75-2 and a molecular weight of 295.54 g/mol. Its molecular formula is C 9 H 9 BrClFN 2 O . The urea functional group is a privileged pharmacophore in medicinal chemistry, known to be a key structural fragment in many bioactive compounds and approved drug molecules such as Sorafenib, Donafenib, and Regorafenib . This makes urea derivatives like this compound valuable scaffolds in various research applications, particularly in drug discovery and development for investigating structure-activity relationships (SAR) . Researchers utilize this compound in the synthesis of more complex molecules and in the exploration of new therapeutic agents. Its specific halogen substitution pattern suggests potential utility in the development of targeted covalent inhibitors or as a building block in chemical synthesis . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFN2O/c10-7-2-1-6(5-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYFIIHRZZKMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 4-bromo-3-fluoroaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Bromo-3-fluoroaniline+2-Chloroethyl isocyanateThis compound\text{4-Bromo-3-fluoroaniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} 4-Bromo-3-fluoroaniline+2-Chloroethyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chloroethylnitrosoureas (CENUs)

CENUs, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), incorporate a nitroso group, enabling carbamoylation and alkylation. These agents form DNA interstrand cross-links (ICLs) via chloroethylation, a key mechanism for their antitumor activity . However, their breakdown products (e.g., 2-chloroethyl isocyanate) inhibit DNA repair, enhancing cytotoxicity but also increasing mutagenicity and carcinogenicity .

Key Differences :

  • Mechanism : 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea lacks nitroso-mediated carbamoylation, relying solely on alkylation for cytotoxicity .
  • Mutagenicity : CEUs exhibit negligible mutagenicity in Salmonella assays (TA-97, TA-100), whereas CENUs like CCNU are highly mutagenic due to DNA single-strand breaks .

Other CEU Derivatives

Studies on CEU analogues highlight the impact of aryl substituents:

  • Methyl 4-(p-(3-(2-Chloroethyl)ureido)phenyl)butyrate : ID₅₀ = 28 µM in LoVo cells .
  • 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene : Higher potency (ID₅₀ = 4 µM) and superior therapeutic index (median survival 1.77× control) compared to chlorambucil .

Physicochemical and Pharmacokinetic Properties

Property This compound BCNU (CENU) 4-tert-Butyl CEU
Molecular Weight 293.53 g/mol 214.06 g/mol 279.74 g/mol
LogP (Octanol/Water) ~2.5 (estimated) 1.2 ~3.0
Alkylating Activity Moderate High High
Carbamoylating Activity None High None
CNS Penetration Likely moderate (lipophilic substituents) High Moderate

Key Findings :

  • Toxicity : CEUs show lower acute toxicity (LD₅₀ > 220 mg/kg) than CENUs (LD₅₀ ~18.5 mg/kg for chlorambucil) .

Mechanistic Insights :

  • CEUs induce cytotoxicity primarily through alkylation, avoiding carbamoylation-associated toxicity (e.g., myelosuppression) .
  • DNA cross-linking, critical for CENU efficacy, is absent in CEUs, suggesting alternative apoptotic pathways .

Biological Activity

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea is a chemical compound with the molecular formula C₉H₉BrClFN₂O and a molecular weight of approximately 295.54 g/mol. This compound has garnered attention due to its significant biological activity, particularly in the fields of oncology and inflammation. The presence of halogen substituents (bromine and fluorine) enhances its interaction with biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymatic pathways. Studies indicate that it may interact with specific receptors or enzymes related to cancer and inflammatory diseases. The compound's structural features allow it to effectively modulate biological targets, potentially leading to therapeutic applications in oncology and other fields.

Biological Activity Overview

The compound exhibits the following biological activities:

  • Enzyme Inhibition : Acts as an inhibitor in several enzymatic pathways.
  • Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Potentially modulates inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes involved in cancer progression
Anticancer ActivityCytotoxic effects on multiple cancer cell lines
Anti-inflammatoryModulates inflammatory responses

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Cytotoxicity Assays : In vitro tests using the MTT assay have shown that this compound exhibits significant antiproliferative activity against several cancer types, including:
    • Breast carcinoma (T47D)
    • Colon carcinoma (HT-29)
    • Lung carcinoma (A549)
    • Rhabdomyosarcoma/medulloblastoma (TE671)
    The IC50 values for these cell lines indicate effective cytotoxicity, with lower values suggesting higher potency .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This was evidenced by increased caspase activation in treated cells compared to controls .

Table 2: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
T47D (Breast)12.5Apoptosis induction
HT-29 (Colon)15.0Enzyme inhibition
A549 (Lung)10.0Caspase activation
TE671 (Rhabdo.)8.0Antiproliferative activity

Structural Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The urea functional group is essential for its pharmacological properties, allowing for hydrogen bonding interactions with biological targets. Variations in the halogen substituents can lead to different receptor affinities and pharmacological profiles.

Table 3: Comparison of Analogous Compounds

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorophenyl)-3-(2-chloroethyl)ureaChlorine instead of bromineVarying receptor affinity
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)ureaDifferent fluorine positioningAltered pharmacological profile
1-(4-Bromo-3-methylphenyl)-3-(2-chloroethyl)ureaMethyl group instead of fluorinePotentially different metabolic pathways

Q & A

Q. What synthetic routes are effective for preparing 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via stepwise substitution of aryl halides or through urea-forming reactions. For example, a method analogous to involves reacting a bromo-fluoro-substituted phenyl carbamate with a 2-chloroethylamine derivative in acetonitrile under reflux (65–80°C) using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency.
  • Temperature control : Reflux conditions (65–80°C) balance reaction rate and byproduct minimization.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the urea product. Yield optimization requires monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing structural isomers in halogenated urea derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Distinguish rotational isomers (e.g., urea C=O orientation) by analyzing splitting patterns in aromatic protons and chloroethyl substituents. For example, dynamic NMR at variable temperatures (25–60°C) resolves overlapping signals caused by restricted rotation .
  • FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass spectrometry (HRMS) : Validate molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] doublet) .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the urea moiety’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br and F substituents on the aryl ring deactivates the urea group, reducing nucleophilicity. However, the 2-chloroethyl chain may participate in elimination or alkylation. Strategies include:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites.
  • Kinetic studies : Monitor Buchwald–Hartwig amination or Suzuki coupling reactivity using Pd catalysts. Fluorine’s ortho-directing effects may favor regioselective functionalization .

Q. What crystallographic methods resolve structural ambiguities in halogenated urea derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Key steps:

  • Crystal growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
  • Analysis : Identify intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) that stabilize the lattice, as seen in ruthenium-urea complexes (). Refinement with SHELXL achieves R-factors <0.05 .

Q. How can discrepancies in NMR data due to rotational isomerism be resolved?

Methodological Answer:

  • Variable-temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split signals into singlets, confirming rotational barriers.
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between urea NH and aromatic protons to map isomer populations.
  • Solvent screening : Low-polarity solvents (CDCl₃) slow rotation, simplifying spectral interpretation .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data for 2-chloroethyl substituents in physiological buffers?

Methodological Answer:

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze hydrolysis products via LC-MS. Compare half-life (t₁/₂) under varying ionic strengths.
  • Mechanistic probes : Use ¹⁸O-labeled water to track ester/amide hydrolysis pathways. Contradictions may arise from buffer-specific catalysis (e.g., phosphate vs. Tris) .

Tables of Key Parameters

Parameter Example Data Reference
Melting Point145–148°C (decomposes)
LogP (Predicted)2.8 (ACD Labs)
Crystallographic R-factor0.037 (Ru-urea complex)
HPLC Retention Time (C18)8.2 min (70:30 MeCN/H₂O, 1 mL/min)

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